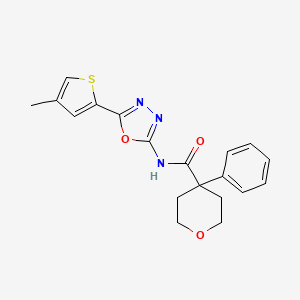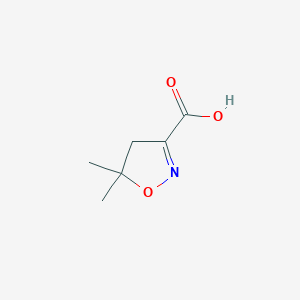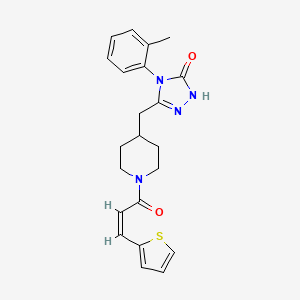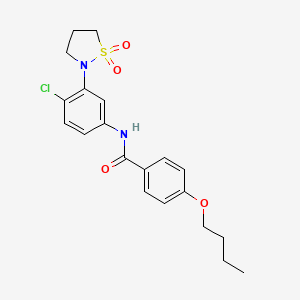![molecular formula C24H23N5O5 B2611670 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921854-12-8](/img/structure/B2611670.png)
7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C24H23N5O5 and its molecular weight is 461.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Compound Development
Research on compounds structurally related to the one often focuses on the synthesis of novel heterocyclic compounds. For instance, Abu-Hashem et al. (2020) elaborated on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as agents with anti-inflammatory and analgesic properties. The methodology employed in these syntheses—reacting specific core structures with amino acids or other nucleophiles—can be adapted to synthesize the compound , suggesting its potential utility in creating new heterocyclic compounds with varied biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Electrical and Photoelectrical Properties
Another avenue of research involves the exploration of electrical and photoelectrical behaviors of heterocyclic compounds. Sharma et al. (1995) conducted a study on furazano[3,4-b]piperazine, examining its properties as an organic semiconductor. While the direct relevance to the compound may seem tangential, the study highlights the broader potential of piperazine-derived compounds in electronic and photovoltaic applications, suggesting that further research into the electrical properties of our compound could be fruitful (Sharma, Sangodkar, & Roy, 1995).
Anticancer Activity
The development and evaluation of novel compounds for anticancer activity is a significant area of research. Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives and evaluated them for their anticancer potential. Given the structural similarities, the compound could also be evaluated for its potential anticancer activities, following methodologies similar to those used by Kumar and colleagues. This suggests its applicability in designing new anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Eigenschaften
IUPAC Name |
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methyl-3-(4-methylphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5/c1-15-5-7-16(8-6-15)29-23(32)20-19(25-24(29)33)17(14-26(20)2)21(30)27-9-11-28(12-10-27)22(31)18-4-3-13-34-18/h3-8,13-14H,9-12H2,1-2H3,(H,25,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKLKLGPDQZNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-{[(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2611591.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(benzo[d][1,3]dioxol-5-yloxy)butanamide](/img/structure/B2611593.png)


![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2611598.png)
![N-(2-methoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2611601.png)

![3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2611606.png)

![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611608.png)
![2-benzamido-N-(3-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2611609.png)

